Superior Lipophilicity for Membrane Permeability
Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate exhibits significantly higher lipophilicity compared to its mono-brominated and non-brominated analogs. The computed XLogP3-AA value for the target compound is 3.5, compared to 2.5 for the 4-bromo analog, 2.8 for the 5-bromo analog, and 1.8 for the non-brominated parent compound [1][2][3][4]. This represents a 0.7-1.7 log unit increase, which in biological systems can translate to a substantial enhancement in passive membrane permeability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methyl 4-bromo-3-methoxythiophene-2-carboxylate (2.5); Methyl 5-bromo-3-methoxythiophene-2-carboxylate (2.8); Methyl 3-methoxythiophene-2-carboxylate (1.8) |
| Quantified Difference | +0.7 to +1.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2025 release) |
Why This Matters
Higher lipophilicity is a critical parameter in drug discovery, often correlating with improved cell permeability and oral bioavailability, making this compound a more attractive starting point for lead optimization than its less lipophilic analogs.
- [1] PubChem. (2025). Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate. PubChem CID 2808414. View Source
- [2] PubChem. (2025). Methyl 4-bromo-3-methoxythiophene-2-carboxylate. PubChem CID 2736824. View Source
- [3] PubChem. (2025). Methyl 5-bromo-3-methoxythiophene-2-carboxylate. PubChem CID 59857165. View Source
- [4] PubChem. (2025). Methyl 3-methoxythiophene-2-carboxylate. PubChem CID 701637. View Source
